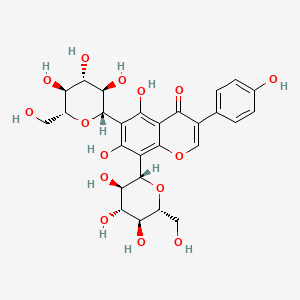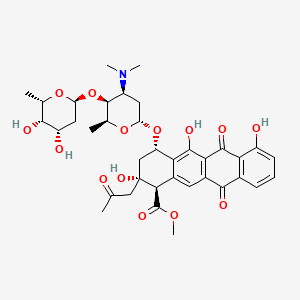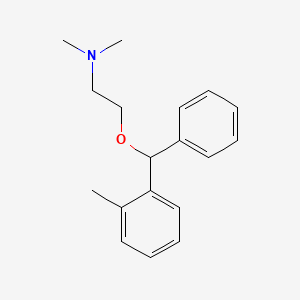
Cyclazocine
Übersicht
Beschreibung
Cyclazocin ist ein synthetisches Opioid-Analgetikum, das zur Klasse der Benzomorphane gehört. Es wurde erstmals in den frühen 1960er Jahren synthetisiert und wegen seiner einzigartigen pharmakologischen Eigenschaften untersucht. Cyclazocin wirkt als gemischter Opioid-Agonist-Antagonist, der hauptsächlich den Kappa-Opioid-Rezeptor und den Mu-Opioid-Rezeptor ansteuert. Es wurde wegen seines potenziellen Einsatzes bei der Schmerztherapie und der Behandlung von Opioidabhängigkeit untersucht .
Vorbereitungsmethoden
Cyclazocine kann über verschiedene Wege synthetisiert werden. Eine gängige Methode beinhaltet die Reaktion von (+)-NORMETAZOCIN mit Cyclopropylmethylchlorid in Gegenwart einer Base wie Natriumhydrogencarbonat in N,N-Dimethylformamid bei erhöhten Temperaturen . Die Reaktion läuft typischerweise bei 80 °C über etwa 12 Stunden ab und liefert this compound mit einer moderaten Ausbeute.
Industrielle Produktionsmethoden für this compound sind nicht umfassend dokumentiert, aber sie beinhalten wahrscheinlich ähnliche Synthesewege mit Optimierung für die großtechnische Produktion, einschließlich der Verwendung von Durchflussreaktoren und fortschrittlicher Reinigungstechniken, um eine hohe Reinheit und Ausbeute zu gewährleisten.
Analyse Chemischer Reaktionen
Cyclazocine durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: this compound kann mit starken Oxidationsmitteln oxidiert werden, was zur Bildung der entsprechenden Ketone oder Carbonsäuren führt.
Reduktion: Die Reduktion von this compound kann mit Reduktionsmitteln wie Lithiumaluminiumhydrid erreicht werden, was zur Bildung reduzierter Analoga führt.
Substitution: this compound kann nucleophile Substitutionsreaktionen eingehen, insbesondere am Stickstoffatom, was zur Bildung verschiedener Derivate führt.
Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und Nucleophile wie Alkylhalogenide. Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten Reagenzien und Bedingungen ab.
Wissenschaftliche Forschungsanwendungen
Chemie: Cyclazocine dient als Modellverbindung für die Untersuchung der Struktur-Wirkungs-Beziehungen von Opioidrezeptoren und deren Liganden.
Biologie: this compound wird in der Forschung verwendet, um die biologischen Mechanismen von Opioidrezeptoren und ihre Rolle bei der Schmerzmodulation und Sucht zu verstehen.
Medizin: this compound wurde wegen seiner potenziellen Verwendung bei der Schmerztherapie und der Behandlung von Opioidabhängigkeit untersucht.
Industrie: Die einzigartigen pharmakologischen Eigenschaften von this compound machen es zu einem wertvollen Werkzeug bei der Entwicklung neuer Analgetika und Suchtbehandlungen.
5. Wirkmechanismus
This compound übt seine Wirkung hauptsächlich durch seine Interaktion mit Opioidrezeptoren aus. Es wirkt als Agonist am Kappa-Opioid-Rezeptor und als partieller Agonist am Mu-Opioid-Rezeptor. Zusätzlich hat es eine hohe Affinität zum Delta-Opioid-Rezeptor . Die Aktivierung dieser Rezeptoren führt zu analgetischen Wirkungen, Modulation der Stimmung und Veränderungen der Wahrnehmung. Die Fähigkeit von this compound, die Wirkungen anderer Opioide am Mu-Opioid-Rezeptor zu blockieren, macht es bei der Behandlung von Opioidabhängigkeit nützlich.
Wirkmechanismus
Cyclazocine exerts its effects primarily through its interaction with opioid receptors. It acts as an agonist at the kappa-opioid receptor and a partial agonist at the mu-opioid receptor. Additionally, it has high affinity for the delta-opioid receptor . The activation of these receptors leads to analgesic effects, modulation of mood, and alterations in perception. This compound’s ability to block the effects of other opioids at the mu-opioid receptor makes it useful in the treatment of opioid addiction.
Vergleich Mit ähnlichen Verbindungen
Cyclazocine gehört zur Klasse der Benzomorphane, zu der auch andere Opioide wie Dezocin, Pentazocin und Phenazocin gehören . Im Vergleich zu diesen Verbindungen hat this compound ein einzigartiges Profil aufgrund seiner gemischten Agonist-Antagonist-Aktivität und seiner hohen Affinität zum Kappa-Opioid-Rezeptor. Dies verleiht ihm unterschiedliche pharmakologische Eigenschaften, darunter ein geringeres Missbrauchspotenzial und einzigartige therapeutische Anwendungen.
Ähnliche Verbindungen
- Dezocin
- Pentazocin
- Phenazocin
Die einzigartige Kombination von Rezeptoraktivitäten von this compound und seine Fähigkeit, Opioidwirkungen zu modulieren, machen es zu einer wertvollen Verbindung für Forschungs- und therapeutische Anwendungen.
Eigenschaften
IUPAC Name |
10-(cyclopropylmethyl)-1,13-dimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO/c1-12-17-9-14-5-6-15(20)10-16(14)18(12,2)7-8-19(17)11-13-3-4-13/h5-6,10,12-13,17,20H,3-4,7-9,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQYVFVRQLZMJKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2CC3=C(C1(CCN2CC4CC4)C)C=C(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9022863 | |
| Record name | Cyclazocine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9022863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3572-80-3, 7346-09-0, 63903-61-7 | |
| Record name | Cyclazocine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3572-80-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclazocine [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003572803 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2alpha,6alpha,11R*)-(1)-3-(Cyclopropylmethyl)-1,2,3,4,5,6-hexahydro-6,11-dimethyl-2,6-methano-3-benzazocin-8-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007346090 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC172134 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=172134 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | CYCLAZOCINE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=107429 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cyclazocine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9022863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclazocine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.627 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CYCLAZOCINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J5W1B1159C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![methyl 2-[(2-aminoethyl)sulfanyl]acetate hydrochloride](/img/structure/B1219618.png)









